molecular formula C9H9BrN4 B13073183 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13073183
M. Wt: 253.10 g/mol
InChI Key: QUCAWOHFSYZPJX-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which imparts unique chemical and biological properties. It is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl azide and propargylamine.

    Click Chemistry: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction proceeds under mild conditions, typically at room temperature, using copper sulfate and sodium ascorbate as catalysts.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by:

  • Using continuous flow reactors to enhance reaction efficiency and yield.
  • Implementing automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted triazoles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used to study enzyme inhibition, particularly targeting kinases and proteases.

    Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways: It can inhibit key signaling pathways involved in cell proliferation and inflammation, such as the MAPK and NF-κB pathways.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
  • 1-[(3-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-amine

Uniqueness: 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9BrN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

QUCAWOHFSYZPJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(N=N2)N

Origin of Product

United States

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